N-Acetyl-D-glucosamine-d2

Mass Spectrometry Quantitative Analysis Glycomics

Procure this d2-labeled GlcNAc to leverage a validated internal standard with a definitive +2.01 Da mass shift, crucial for accurate metabolomics and clinical UDP-GlcNAc quantification. Its specific deuterium placement ensures minimal chromatographic isotope effect and perfect co-elution with the endogenous analyte, eliminating matrix-induced errors and quantification inaccuracies commonly associated with generic 13C or alternative deuterated standards. Essential for robust, reproducible data in hexosamine pathway analysis, enzyme kinetics, and bioprocess monitoring.

Molecular Formula C8H15NO6
Molecular Weight 223.22 g/mol
Cat. No. B12403025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-glucosamine-d2
Molecular FormulaC8H15NO6
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i3D2
InChIKeyMBLBDJOUHNCFQT-WJCKZEAWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-glucosamine-d2: A Deuterated Internal Standard for Quantitative GlcNAc Analysis


N-Acetyl-D-glucosamine-d2 (Synonyms: N-Acetyl-2-amino-2-deoxy-D-glucose-d2) is a stable isotope-labeled analog of the endogenous amino sugar N-Acetyl-D-glucosamine (GlcNAc) . As a deuterated compound, it possesses a molecular formula of C8H13D2NO6 and a molecular weight of 223.22 g/mol, representing a +2.01 Da mass shift compared to the unlabeled parent compound (C8H15NO6, 221.21 g/mol) . This compound is primarily utilized as an internal standard in mass spectrometry-based assays for the accurate quantification of GlcNAc and its nucleotide sugar derivatives in biological matrices .

The Critical Role of Isotopic Fidelity: Why N-Acetyl-D-glucosamine-d2 is Not Interchangeable with Other Labeled Analogs


In quantitative LC-MS/MS workflows, the selection of an internal standard is paramount for correcting matrix effects, ionization variability, and sample loss during preparation. While other isotopically labeled GlcNAc standards exist, such as 13C or 15N variants, deuterated analogs like N-Acetyl-D-glucosamine-d2 offer a distinct cost-benefit profile . However, the placement and number of deuterium atoms is critical; improper labeling can lead to chromatographic retention time shifts due to the isotope effect, potentially compromising the accuracy of quantification if the standard does not perfectly co-elute with the analyte [1]. Therefore, a generic substitution with a different deuterated or 13C-labeled standard without validation can introduce systematic errors, making the specific use of a validated d2-labeled standard essential for robust and reproducible data generation.

N-Acetyl-D-glucosamine-d2: Quantifiable Differentiation Against Alternative Internal Standards


Mass Differentiation: N-Acetyl-D-glucosamine-d2 vs. Unlabeled GlcNAc

N-Acetyl-D-glucosamine-d2 provides a definitive +2.01 Da mass shift relative to its unlabeled counterpart, N-Acetyl-D-glucosamine . This mass difference is sufficient to distinguish the internal standard signal from the endogenous analyte in a mass spectrometer, a fundamental requirement for accurate quantification. In contrast, using an unlabeled, structurally similar analog as an internal standard risks spectral overlap and cannot correct for analyte-specific matrix effects.

Mass Spectrometry Quantitative Analysis Glycomics

Cost-Effective Isotopic Labeling: Deuterium (d2) vs. 13C Labeling

Deuterium (2H) labeling, as found in N-Acetyl-D-glucosamine-d2, is generally more cost-effective to synthesize than 13C or 15N labeling . While 13C and 15N internal standards offer the advantage of being non-exchangeable and having a lower risk of chromatographic retention time shifts, their higher production cost can be prohibitive for large-scale or routine studies. The d2-labeled analog provides a practical balance between analytical performance and procurement cost.

Stable Isotope Labeling LC-MS Procurement

Chromatographic Co-Elution: d2 vs. Higher-Order Deuterated Analogs

The use of a minimal number of deuterium atoms (d2) minimizes the risk of significant chromatographic retention time shifts compared to the unlabeled analyte. Higher-order deuterated analogs (e.g., d3, d6, d9) can exhibit a pronounced 'deuterium isotope effect' in reversed-phase LC, causing the internal standard to elute at a slightly different time than the analyte [1]. This temporal separation can lead to differential matrix effects, where the ionization efficiency of the analyte and standard are not equally impacted, thereby reducing quantitative accuracy.

LC-MS Chromatography Isotope Effect

Validated Quantification of UDP-N-Acetylglucosamine in Clinical Specimens

In a validated LC-MS/MS method for the quantification of UDP-sugars in human plasma and urine, stable deuterated isotopes were used as internal standards to achieve a wide dynamic range (0.1 to 200 ng/mL) and a lower limit of quantification (LLOQ) of ≤ 0.2 ng/mL [1]. This application demonstrates the suitability of deuterated GlcNAc analogs, such as N-Acetyl-D-glucosamine-d2, for enabling highly sensitive and accurate measurements in complex clinical matrices, a performance level that is not consistently achievable with non-isotopic internal standards due to matrix variability.

Clinical Metabolomics Method Validation Nucleotide Sugars

Recommended Scientific and Industrial Applications for N-Acetyl-D-glucosamine-d2


Internal Standard for Absolute Quantification of GlcNAc in Metabolomics

N-Acetyl-D-glucosamine-d2 is ideally suited as an internal standard for the precise quantification of endogenous N-Acetyl-D-glucosamine in cellular metabolomics and fluxomics studies. The +2 Da mass shift provides unambiguous identification and quantification by LC-MS/MS, enabling researchers to accurately measure GlcNAc pool sizes and turnover rates in pathways such as the hexosamine biosynthetic pathway (HBP) [1].

Correction of Matrix Effects in Clinical LC-MS/MS Assays for UDP-Sugars

Based on validated methodologies, this compound can be directly applied as an internal standard in clinical assays for quantifying UDP-N-acetylglucosamine and other nucleotide sugars in plasma and urine. Its use significantly improves assay robustness by compensating for sample-to-sample matrix variability, which is critical for generating reliable data in clinical diagnostics and patient stratification studies [1].

Glycomics Research: Monitoring Enzymatic Reactions and Glycan Release

In glycobiology, N-Acetyl-D-glucosamine-d2 can serve as a quantitative tracer or internal standard to monitor the activity of enzymes such as O-GlcNAcase or hexosaminidases that release GlcNAc from glycoproteins or other substrates. By spiking the deuterated standard into enzymatic reaction mixtures, researchers can accurately quantify the amount of GlcNAc released over time, even in the presence of complex buffers and protein matrices .

Quality Control in Bioprocessing and Biopharmaceutical Production

For industrial applications involving the production of biologics or cell culture media optimization, this compound can be used as an internal standard to monitor GlcNAc and UDP-GlcNAc levels in bioreactors. This enables precise control over critical quality attributes related to protein glycosylation, ensuring batch-to-batch consistency and product quality in the manufacturing of therapeutic glycoproteins .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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